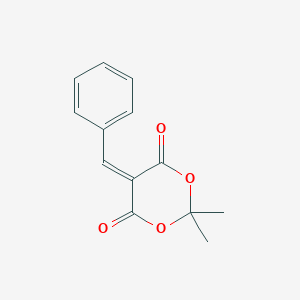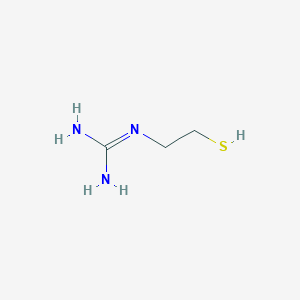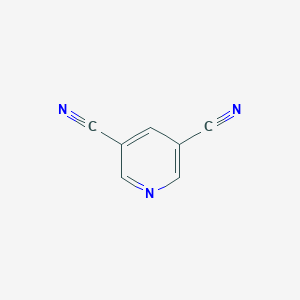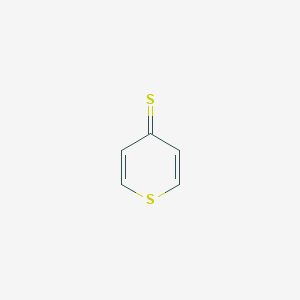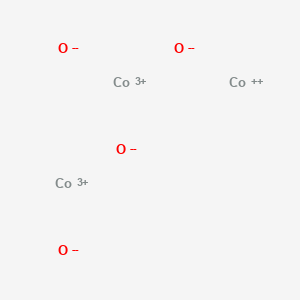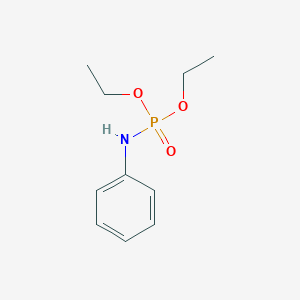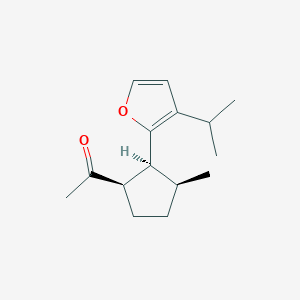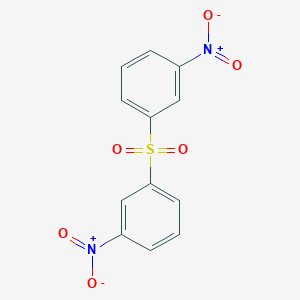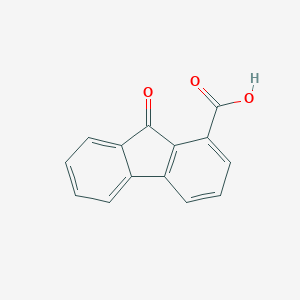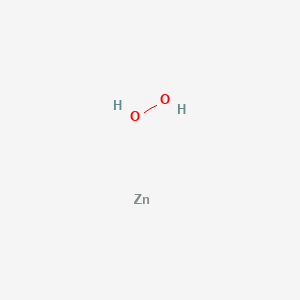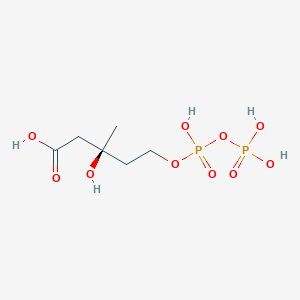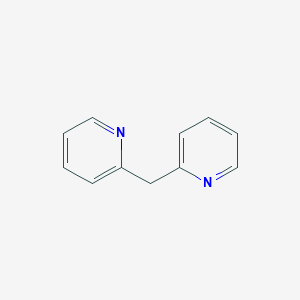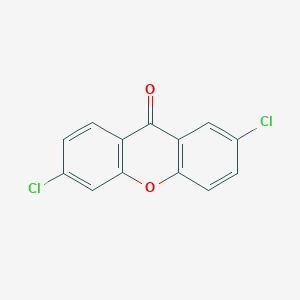
1-异氰基环己烯
描述
1-Isocyanocyclohexene is an organic compound with the molecular formula C7H9N. It is characterized by a cyclohexene ring with an isocyanide functional group attached. This compound is known for its unique reactivity and is used in various chemical syntheses and industrial applications .
科学研究应用
1-Isocyanocyclohexene is utilized in numerous scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: 1-Isocyanocyclohexene is employed in the production of polymers and other industrial chemicals.
作用机制
Target of Action
1-Isocyanocyclohexene, like other isocyanides, has been found to exhibit potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . The primary targets of 1-Isocyanocyclohexene are likely to be the biochemical pathways involved in these biological activities.
Mode of Action
Isocyanides, in general, are known for their metal coordinating properties . They can act as ligands in coordination chemistry, which suggests that they might interact with metal ions in biological systems. This interaction could potentially alter the function of metalloproteins or other metal-dependent biochemical processes, leading to the observed biological activities.
Biochemical Pathways
Given the biological activities of isocyanides, it can be inferred that 1-isocyanocyclohexene might affect pathways related to bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight of 10715 , might influence its pharmacokinetic behavior
Result of Action
Given its biological activities, it can be inferred that the compound might induce changes at the molecular and cellular levels that inhibit bacterial growth, fungal proliferation, malarial parasite life cycle, biofouling processes, and tumor cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: 1-Isocyanocyclohexene can be synthesized through several methods. One common approach involves the reaction of cyclohexene with an isocyanide reagent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of 1-isocyanocyclohexene often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反应分析
Types of Reactions: 1-Isocyanocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The isocyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium on carbon or Raney nickel.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Cyclohexenone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexene derivatives.
相似化合物的比较
- 1-Cyclohexenylisocyanide
- Cyclohexene,1-isocyano-
- 1-Isocyanocyclohex-1-ene
Comparison: 1-Isocyanocyclohexene is unique due to its specific reactivity and the stability of the isocyanide group. Compared to similar compounds, it offers distinct advantages in terms of reaction selectivity and product yield. Its unique structure allows for diverse applications in synthetic chemistry and industrial processes .
属性
IUPAC Name |
1-isocyanocyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-8-7-5-3-2-4-6-7/h5H,2-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPXASHHKFVPCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447522 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-57-9 | |
| Record name | 1-isocyanocyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-isocyanocyclohexene particularly useful in organic synthesis?
A1: 1-isocyanocyclohexene acts as a "convertible isocyanide" in the Ugi four-component condensation reaction [, , , ]. Unlike traditional Ugi reactions that directly incorporate an amino acid, this approach utilizes 1-isocyanocyclohexene, allowing for greater structural diversity in the final products. This is because the resulting cyclohexenamide group can be readily transformed into various functional groups post-condensation.
Q2: What kind of post-condensation modifications are possible with 1-isocyanocyclohexene-derived Ugi products?
A2: The cyclohexenamide moiety in the Ugi product can be converted into a reactive oxazolinium-5-one (also known as a munchnone) under acidic conditions []. This intermediate readily reacts with nucleophiles, enabling the synthesis of carboxylic acids, esters, and thioesters []. Furthermore, the munchnone intermediate can undergo cycloaddition reactions with dipolarophiles like acetylenes to yield pyrroles [].
Q3: Can you give a specific example of how 1-isocyanocyclohexene enables unique synthetic routes?
A3: Researchers successfully employed 1-isocyanocyclohexene in a two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones (BZDs) [, ]. The initial Ugi reaction, incorporating 1-isocyanocyclohexene, is followed by an acid-catalyzed cyclization that leverages the presence of the cyclohexenamide group. This method offers a significant improvement over traditional BZD syntheses, bypassing the need for amino acids as starting materials and broadening the scope of accessible BZD derivatives [, ].
Q4: Are there any interesting structural features observed in the 1,4-benzodiazepine-2,5-diones synthesized using this method?
A4: Interestingly, BZDs synthesized via this route, particularly those with methylenes at the C-3 and N-4 positions, exhibited conformational isomerism as observed through NMR spectroscopy [, ]. This suggests that the typically rigid BZD core structure might exhibit more flexibility than previously thought, at least in certain derivatives [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


